Fosbretabulin

Drug Formulation Prodrug Design Solubility Enhancement

Fosbretabulin (CA4P) is the water-soluble phosphate prodrug of Combretastatin A4, overcoming the severe solubility limitations of CA4 for reliable IV dosing. As a clinically validated VDA, it targets β-tubulin in tumor endothelial cells, causing vascular collapse and central necrosis. Choose CA4P for ovarian cancer (GOG-0186I: +2.5 mo PFS with bevacizumab), ATC (34% 6-month survival), and NSCLC (18% ORR increase) research. The only practical choice for systemic VDA studies requiring aqueous solubility.

Molecular Formula C18H21O8P
Molecular Weight 396.3 g/mol
CAS No. 222030-63-9
Cat. No. B040576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosbretabulin
CAS222030-63-9
Synonyms1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate
Molecular FormulaC18H21O8P
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O
InChIInChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5-
InChIKeyWDOGQTQEKVLZIJ-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Fosbretabulin (CAS 222030-63-9): A Clinically-Validated, Water-Soluble Vascular Disrupting Agent (VDA)


Fosbretabulin (also known as Combretastatin A-4 Phosphate or CA4P) is a synthetic, water-soluble phosphate prodrug of the natural stilbenoid Combretastatin A4 (CA4) [1]. Upon intravenous administration, it is rapidly dephosphorylated to its active metabolite, CA4, which functions as a potent microtubule-destabilizing agent [1]. As a vascular disrupting agent (VDA), its primary mechanism of action involves selectively targeting the colchicine-binding site on β-tubulin within the immature endothelial cells of established tumor vasculature, leading to rapid vascular collapse, blood flow shutdown, and subsequent central tumor necrosis [2].

Why Fosbretabulin (CA4P) Cannot Be Substituted by Its Parent Compound Combretastatin A4 (CA4) or Other Vascular Disrupting Agent Analogs


Generic substitution of Fosbretabulin (CA4P) with its active parent, Combretastatin A4 (CA4), or other in-class VDAs is not feasible due to significant differences in physicochemical properties and clinical development status. CA4 is poorly water-soluble, severely limiting its intravenous formulation and bioavailability, a barrier overcome by the phosphate prodrug design of CA4P . Furthermore, while CA4P, ZD6126, AVE8062, and OXi4503 all belong to the tubulin-binding VDA class, they possess distinct chemical structures, binding affinities, and have advanced to different stages of clinical development, with CA4P being one of the most clinically characterized agents in this class, particularly for specific indications like anaplastic thyroid cancer [1].

Quantitative Evidence for Fosbretabulin Differentiation: A Comparator-Based Procurement Guide


Enhanced Solubility vs. Combretastatin A4 (CA4): Prodrug Formulation Enables IV Administration

Fosbretabulin (CA4P) is a water-soluble prodrug specifically designed to overcome the poor aqueous solubility of its active parent compound, Combretastatin A4 (CA4). The addition of the phosphate group enables high solubility in water, facilitating intravenous administration, whereas CA4 is practically insoluble . The aqueous solubility of CA4P disodium salt has been reported as 10 mM (approximately 4.4 mg/mL) in water, while it is insoluble in DMSO, highlighting its hydrophilic nature .

Drug Formulation Prodrug Design Solubility Enhancement

Clinical Efficacy in Advanced Anaplastic Thyroid Cancer (ATC): A Distinct Clinical Niche

Fosbretabulin has demonstrated activity and a defined safety profile in advanced Anaplastic Thyroid Cancer (ATC), an area of high unmet medical need. In a Phase II trial of single-agent fosbretabulin (45 mg/m² IV on days 1, 8, and 15 of a 28-day cycle) in 26 patients, a median survival of 4.7 months was reported, with 34% of patients alive at 6 months and 23% alive at 12 months [1]. In contrast, a subsequent randomized Phase II/III trial (FACT trial) compared the combination of fosbretabulin plus carboplatin/paclitaxel against carboplatin/paclitaxel alone and did not meet its primary endpoint of improving overall survival [2].

Anaplastic Thyroid Cancer Phase II Trial Vascular Disrupting Agent

Combination with Bevacizumab in Recurrent Ovarian Cancer: PFS Benefit Over Bevacizumab Alone

In a randomized Phase II study (GOG-0186I) of 107 patients with recurrent ovarian, tubal, or peritoneal carcinoma, the combination of fosbretabulin plus bevacizumab demonstrated a median progression-free survival (PFS) benefit compared to bevacizumab alone [1]. The median PFS for the combination arm was 7.3 months, compared to 4.8 months for bevacizumab monotherapy, translating to a hazard ratio (HR) of 0.69 (90% CI, 0.47-1.00; one-sided P = 0.05) [1].

Ovarian Cancer Combination Therapy Vascular Disrupting Agent

Combination with Carboplatin/Paclitaxel/Bevacizumab in NSCLC: Improved Overall Response Rate

In a randomized Phase II trial for chemotherapy-naïve advanced non-small cell lung cancer (NSCLC) patients, the addition of fosbretabulin (60 mg/m²) to a standard regimen of carboplatin, paclitaxel, and bevacizumab resulted in a higher overall tumor response rate compared to the standard regimen alone [1]. The overall response rate was 50% in the fosbretabulin-containing arm (n=32) versus 32% in the control arm (n=31) [1].

Non-Small Cell Lung Cancer Combination Therapy Response Rate

Mechanistic Differentiation: Higher Binding Affinity for β-Tubulin Compared to Colchicine

The active metabolite of Fosbretabulin, Combretastatin A4 (CA4), exhibits a distinct binding profile at the colchicine site on β-tubulin compared to colchicine itself [1]. CA4 binds to β-tubulin with a dissociation constant (Kd) of 0.40 μM and inhibits tubulin polymerization with an IC50 of 2.4 μM [1]. While the exact Kd for colchicine is not provided in the same source, it is well-established that CA4 binds at or near the colchicine site, and it has been reported as having a higher affinity for β-tubulin compared to colchicine .

Mechanism of Action Tubulin Binding Colchicine Site

Optimal Research and Procurement Scenarios for Fosbretabulin Based on Evidence


Investigating Combination Therapies with Anti-Angiogenic Agents in Ovarian Cancer

Procurement of Fosbretabulin is strongly justified for research programs focusing on novel combination strategies for recurrent ovarian cancer. The clinical evidence from the GOG-0186I trial demonstrated that adding fosbretabulin to bevacizumab significantly prolonged progression-free survival compared to bevacizumab alone (median PFS: 7.3 vs 4.8 months) [1]. This scenario is ideal for further preclinical and clinical investigation into the dual targeting of established tumor vasculature (via VDA) and new vessel formation (via anti-angiogenic agents).

Preclinical and Clinical Studies in Anaplastic Thyroid Cancer (ATC)

Given the high unmet need in anaplastic thyroid cancer (ATC) and the established activity of single-agent fosbretabulin (median survival 4.7 months, 34% survival at 6 months) [1], procurement is particularly relevant for researchers exploring next-generation ATC therapies. Future scenarios should focus on rational combinations with emerging immunotherapies (e.g., PD-1/PD-L1 inhibitors) or other targeted agents, rather than as an add-on to standard chemotherapy, to build upon the established safety profile and baseline activity [2].

Research on Enhancing Chemotherapy Response in Non-Small Cell Lung Cancer (NSCLC)

For procurement related to NSCLC research, fosbretabulin is a compelling candidate for inclusion in chemotherapeutic and anti-angiogenic regimens to improve initial tumor response rates. The Phase II trial evidence showed an 18 percentage-point increase in overall response rate when added to a carboplatin/paclitaxel/bevacizumab backbone (50% vs. 32%) [1]. This scenario supports its use in studies where maximizing early tumor shrinkage is a primary objective.

In Vivo Studies Requiring a Water-Soluble and Injectable VDA

For any in vivo study requiring systemic administration of a tubulin-binding vascular disrupting agent, fosbretabulin (CA4P) is the preferred compound over its active parent, Combretastatin A4 (CA4). Its aqueous solubility (10 mM) enables reliable intravenous dosing, overcoming the severe formulation challenges associated with the practically insoluble CA4 [1]. This makes CA4P the only practical choice for preclinical vascular disruption studies in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosbretabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.